N-(tert-Butyl)-1H-pyrrole-2-carboxamide

Description

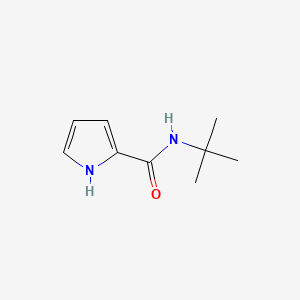

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSXLMHGJDKOQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681990 |

Source

|

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-04-7 |

Source

|

| Record name | N-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(tert-Butyl)-1H-pyrrole-2-carboxamide: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed exploration of N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry. The pyrrole-2-carboxamide scaffold is a privileged structure found in numerous biologically active compounds, acting as a crucial pharmacophore for various therapeutic targets.[1] This document offers a first-principles approach to its synthesis, delving into the mechanistic rationale behind preferred synthetic routes, and provides a comprehensive framework for its analytical characterization. Detailed, field-tested protocols for both amide coupling and acyl chloride-mediated synthesis are presented. Furthermore, this guide establishes a benchmark for the spectroscopic validation of the target compound, ensuring researchers can confirm its identity and purity with confidence.

Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle integral to a vast array of natural products and synthetic pharmaceuticals. When functionalized as a 2-carboxamide, its hydrogen bonding capabilities and rigid, planar structure make it an ideal scaffold for interacting with biological targets. The N-(tert-Butyl)-1H-pyrrole-2-carboxamide moiety, in particular, combines the classic pyrrole pharmacophore with a bulky, lipophilic tert-butyl group. This specific substitution can enhance cell permeability, modulate solubility, and provide steric hindrance that can improve metabolic stability or enforce a specific binding conformation.

Derivatives of the pyrrole-carboxamide core have demonstrated a wide spectrum of biological activities, including potent antitubercular, anticancer, and enzyme inhibitory properties.[1][2] As such, the efficient and reliable synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide is a critical first step for research programs aiming to explore this chemical space for novel therapeutic agents.

Strategic Synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide

The construction of the amide bond is the central transformation in the synthesis of the target molecule. A logical retrosynthetic analysis reveals two primary, industrially relevant strategies originating from the commercially available pyrrole-2-carboxylic acid.

Retrosynthetic Analysis

The most direct disconnection of N-(tert-Butyl)-1H-pyrrole-2-carboxamide is across the amide C-N bond. This identifies pyrrole-2-carboxylic acid as the acyl donor and tert-butylamine as the nucleophile. An alternative approach involves activating the carboxylic acid as a more reactive acyl chloride intermediate.

Figure 1: Retrosynthetic analysis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide.

Method 1: Direct Amide Coupling

This is the most common laboratory-scale method, prized for its operational simplicity and the wide availability of effective coupling reagents.

2.2.1 Principle and Rationale Directly reacting a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and extremely slow, as it produces water, which can hydrolyze the product.[3] To overcome this, a "coupling agent" is used to activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tert-butylamine), forming the desired amide bond and releasing a soluble urea byproduct. Often, an additive like 1-Hydroxybenzotriazole (HOBt) is included to suppress side reactions and improve yields.[4]

2.2.2 Detailed Experimental Protocol (EDCI/HOBt Coupling)

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrole-2-carboxylic acid (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).

-

Activation: Add HOBt (1.1 eq.) and EDCI (1.1 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient O-acylisourea formation.

-

Amine Addition: Add tert-butylamine (1.2 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq.) to the reaction mixture.

-

Causality Insight: The base is essential to neutralize the hydrochloride salt of EDCI and the HOBt, ensuring the amine nucleophile remains in its free, unprotonated state for effective reaction.

-

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(tert-Butyl)-1H-pyrrole-2-carboxamide as a solid.

Method 2: The Acyl Chloride Route

For larger-scale syntheses, a two-step approach via an acyl chloride can be more cost-effective and straightforward to purify, as the byproducts are gaseous.

2.3.1 Principle and Rationale This method enhances the electrophilicity of the carbonyl carbon by replacing the hydroxyl group of the carboxylic acid with a highly effective chloride leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[5] The resulting pyrrole-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with tert-butylamine, often without the need for a coupling agent.[5][6]

2.3.2 Detailed Experimental Protocol

Step A: Synthesis of Pyrrole-2-carbonyl Chloride

-

Preparation: In a fume hood, suspend pyrrole-2-carboxylic acid (1.0 eq.) in an anhydrous inert solvent like Dichloromethane (DCM) or Toluene. Add a catalytic amount of DMF (1-2 drops).

-

Causality Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.

-

-

Chlorination: Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C.

-

Safety Note: This reaction releases toxic gases (CO, CO₂, HCl or SO₂, HCl). It must be performed in a well-ventilated fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.

-

Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude pyrrole-2-carbonyl chloride is often used immediately in the next step without further purification.

Step B: Amidation

-

Preparation: Dissolve the crude pyrrole-2-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve tert-butylamine (1.1 eq.) and a base like triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Perform an aqueous workup as described in Method 1 (Section 2.2.2, Step 5) to remove amine salts and other impurities. Purify the crude product by recrystallization or column chromatography.

Figure 2: General experimental workflow for the synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide.

Analytical Characterization and Data Interpretation

Rigorous characterization is essential to confirm the structure and purity of the synthesized N-(tert-Butyl)-1H-pyrrole-2-carboxamide. The following data are typical for this compound.

Physicochemical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₉H₁₄N₂O

-

Molecular Weight: 166.22 g/mol

-

Melting Point: Typically in the range of 130-140 °C (Varies with purity).

Spectroscopic Data

| Technique | Expected Observations and Interpretation |

| ¹H NMR | δ ~11.6 (s, 1H): Pyrrole N-H proton. Often broad. δ ~7.8 (s, 1H): Amide N-H proton. Exchangeable with D₂O. δ ~6.9 (m, 1H), ~6.7 (m, 1H), ~6.1 (m, 1H): Three distinct protons on the pyrrole ring. Their exact multiplicity and coupling constants depend on the substitution pattern.[7] δ ~1.4 (s, 9H): A sharp, strong singlet corresponding to the nine equivalent protons of the tert-butyl group.[8] |

| ¹³C NMR | δ ~160-165: Carbonyl carbon of the amide. δ ~125-130: Quaternary carbon of the pyrrole ring attached to the carboxamide. δ ~108-122: Other three carbons of the pyrrole ring. δ ~51: Quaternary carbon of the tert-butyl group. δ ~29: Methyl carbons of the tert-butyl group.[8] |

| FT-IR (cm⁻¹) | ~3400-3300: N-H stretch (pyrrole). ~3300-3200: N-H stretch (amide). ~1640-1620: C=O stretch (Amide I band). Strong and sharp. ~1550-1530: N-H bend (Amide II band). |

| Mass Spec. (ESI+) | m/z: 167.11 [M+H]⁺, 189.09 [M+Na]⁺. |

Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. The provided values are estimates and can vary based on the solvent and instrument used.

Conclusion and Outlook

This guide outlines robust and reproducible methodologies for the synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a valuable intermediate for drug discovery and chemical biology. By providing a detailed rationale for procedural choices and a comprehensive guide to analytical characterization, this document serves as a reliable resource for researchers. The presented protocols, grounded in established chemical principles, empower scientists to confidently produce and validate this key building block, facilitating the exploration of novel pyrrole-carboxamide derivatives as potential therapeutic agents.

References

- WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google P

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central.

- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing.

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH.

- Pyrrole-2-carbonyl chloride | 5427-82-7 - Benchchem.

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH.

- Friedel-Crafts Alkylation of pyrrole via pyrrole-2-carboxaldehyde - ChemSpider Synthetic Pages.

- Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum - ChemicalBook.

- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - ResearchG

- Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing).

- Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(tert-Butyl)-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the landscape of drug discovery, the journey of a small molecule from synthesis to a well-defined therapeutic agent is often shrouded in initial uncertainty. N-(tert-Butyl)-1H-pyrrole-2-carboxamide stands as one such entity—a compound of interest due to its core scaffold, the pyrrole-2-carboxamide, which is a recurring motif in a multitude of biologically active molecules. While the specific mechanism of action for N-(tert-Butyl)-1H-pyrrole-2-carboxamide is not yet elucidated in publicly available literature, the rich and diverse pharmacology of its analogues provides a fertile ground for hypothesis-driven investigation.

This technical guide is structured not as a definitive statement of this compound's mechanism, but as a senior application scientist's perspective on its potential mechanisms of action. By synthesizing data from structurally related compounds, we will explore plausible biological targets and pathways. This document aims to serve as a foundational resource for researchers, providing both a comprehensive overview of the chemical space and a practical roadmap for the experimental elucidation of its function.

The Pyrrole-2-Carboxamide Scaffold: A Privileged Pharmacophore

The pyrrole-2-carboxamide core is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. Pyrroles are aromatic five-membered heterocycles that can participate in hydrogen bonding and hydrophobic interactions, making them adept at fitting into the binding pockets of diverse protein targets[1]. The carboxamide moiety further extends these interaction capabilities, acting as both a hydrogen bond donor and acceptor.

The biological activity of pyrrole-2-carboxamide derivatives is exquisitely sensitive to the nature of the substituents on the pyrrole ring and the amide nitrogen. The subject of this guide, N-(tert-Butyl)-1H-pyrrole-2-carboxamide, features a bulky tert-butyl group on the amide. This particular feature can significantly influence the compound's pharmacokinetic properties and its interaction with potential targets.

Potential Mechanisms of Action Based on Analogue Studies

Given the absence of direct studies on N-(tert-Butyl)-1H-pyrrole-2-carboxamide, we will explore the established mechanisms of action of several classes of its structural relatives. These serve as our primary hypotheses for its biological function.

Hypothesis 1: Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

One of the most compelling potential mechanisms is the inhibition of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis. Several pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3, demonstrating efficacy against drug-resistant tuberculosis strains[2][3].

-

Causality of Action: MmpL3 is essential for the assembly of the mycobacterial outer membrane, making it a prime target for antitubercular drugs. Inhibition of MmpL3 disrupts this process, leading to bacterial cell death. Structure-activity relationship (SAR) studies on these inhibitors have revealed that bulky substituents on the carboxamide can enhance anti-TB activity[2]. The tert-butyl group in N-(tert-Butyl)-1H-pyrrole-2-carboxamide aligns with this finding, suggesting it could favorably occupy a hydrophobic pocket within the MmpL3 protein.

-

Signaling and Interaction: The interaction is a direct binding event. The pyrrole-2-carboxamide scaffold typically occupies a specific pocket (S4) in the MmpL3 protein, forming hydrogen bonds that are crucial for its inhibitory activity[2].

-

Proposed Interaction Model:

Caption: Proposed pathway for tubulin polymerization inhibition.

Other Potential Targets

The versatility of the pyrrole-2-carboxamide scaffold is further highlighted by its activity against other targets, including:

-

Phosphodiesterase 4B (PDE4B): Involved in inflammation and neurological disorders.[4]

-

Hepatitis B Virus (HBV) Capsid Assembly: Pyrrole-scaffold inhibitors have shown potent anti-HBV activity.[5]

-

Enhancer of Zeste Homologue 2 (EZH2): A histone methyltransferase implicated in cancer.

Table 1: Summary of Potential Mechanisms of Action

| Hypothesis No. | Target | Therapeutic Area | Key Supporting Evidence for Scaffold |

| 1 | MmpL3 | Infectious Disease (Tuberculosis) | SAR studies show bulky amide substituents are favorable.[2] |

| 2 | Viral Proteases | Infectious Disease (Viral) | N-tert-butyl carboxamide moiety present in known inhibitors.[6] |

| 3 | Tubulin | Oncology | Pyrrole-carboxamides inhibit polymerization via colchicine site.[7] |

| 4 | PDE4B | Inflammation, Neurology | Pyrrolo[2,3-b]pyridine-2-carboxamides are potent inhibitors.[4] |

| 5 | HBV Capsid | Infectious Disease (Hepatitis B) | Pyrrole-based compounds inhibit capsid formation.[5] |

| 6 | EZH2 | Oncology | Pyrrole-3-carboxamide derivatives show inhibitory activity. |

Experimental Workflow for Mechanism of Action Elucidation

To systematically determine the true mechanism of action of N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a multi-pronged experimental approach is necessary. This workflow is designed to be self-validating at each stage.

Caption: A three-phase workflow for elucidating the mechanism of action.

Phase 1: Broad Phenotypic Screening

-

High-Throughput Screening (HTS): Screen the compound against a diverse panel of cell lines (e.g., cancer, bacterial, fungal, viral-infected) to identify a general area of biological activity.

-

Dose-Response and Cytotoxicity: For any "hits" from the HTS, perform dose-response studies to determine the EC50. Concurrently, assess cytotoxicity in a non-susceptible cell line (e.g., HepG2) to establish a therapeutic window.

Phase 2: Target Identification

This phase can proceed via two parallel arms:

-

Unbiased (Hypothesis-Generating) Approaches:

-

Affinity Chromatography: Immobilize the compound on a solid support and use it to "pull down" its binding partners from cell lysates. Identify bound proteins by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Yeast Three-Hybrid System: A genetic method to identify protein-small molecule interactions.

-

-

Biased (Hypothesis-Driven) Approaches:

-

Based on the hypotheses outlined in Section 2, conduct targeted enzymatic or binding assays. For example, perform a tubulin polymerization assay or an MmpL3 functional assay.

-

Phase 3: Target Validation and Pathway Analysis

-

In Vitro Biochemical Validation: Once a putative target is identified, validate the interaction using orthogonal biochemical assays. This includes determining binding affinity (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry) and inhibitory constants (Ki).

-

Cell-Based Target Engagement: Confirm that the compound engages the target in a cellular context. This could involve Western blots to look at downstream signaling events or reporter gene assays.

-

Structural Biology: Co-crystallize the compound with its target protein or use cryo-electron microscopy to visualize the binding interaction at an atomic level. This provides definitive proof of the binding mode.

Conclusion and Future Directions

N-(tert-Butyl)-1H-pyrrole-2-carboxamide is a molecule of significant interest due to its privileged pyrrole-2-carboxamide scaffold. While its specific mechanism of action remains to be discovered, the extensive research on its analogues provides a strong foundation for targeted investigation. The hypotheses presented in this guide—ranging from antitubercular to anticancer and antiviral activities—offer a number of promising avenues for exploration.

The true value of this compound will be unlocked through the systematic application of the experimental workflows detailed herein. By moving from broad phenotypic observations to specific target identification and validation, the scientific community can elucidate the precise role of N-(tert-Butyl)-1H-pyrrole-2-carboxamide and potentially develop a novel therapeutic agent. This guide serves as the starting point for that exciting endeavor.

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]

-

High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. [Link]

-

tert-butyl 1H-pyrrole-2-carboxylate | C9H13NO2 | CID 15458947. PubChem. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

-

Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. NIH. [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. [Link]

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]

-

Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence. PubMed. [Link]

-

Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry (RSC Publishing). [Link]

Sources

- 1. "Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates from 2-Methylpy" by Kevin M. Smith, G. Wayne Craig et al. [repository.lsu.edu]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological activity of N-(tert-butyl)-1H-pyrrole-2-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(tert-butyl)-1H-pyrrole-2-carboxamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrrole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] Within this class, derivatives of pyrrole-2-carboxamide have emerged as a particularly fruitful area of investigation, demonstrating significant potential as antimicrobial, antiviral, and anticancer agents.[3][4][5] This technical guide focuses on a specific subclass: N-(tert-butyl)-1H-pyrrole-2-carboxamide and its derivatives. The incorporation of the N-(tert-butyl) group, a bulky and lipophilic moiety, critically influences the pharmacodynamic and pharmacokinetic properties of these molecules, often enhancing target engagement and metabolic stability. This document synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key biological activities of these promising compounds. We will explore their efficacy as inhibitors of bacterial enzymes, viral entry mechanisms, and regulators of cell division, providing field-proven experimental protocols for their evaluation and highlighting pathways for future drug development.

The Pyrrole-2-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and the five-membered pyrrole ring is a quintessential example.[6] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with diverse biological targets.[3] The pyrrole-2-carboxamide framework, in particular, serves as a rigid scaffold that can be strategically functionalized to achieve high-potency and target selectivity. This moiety is a crucial structural component in compounds targeting bacterial DNA gyrase, viral proteases, and tubulin, among other key proteins.[3][4][5]

The strategic placement of an N-(tert-butyl) group on the carboxamide nitrogen introduces significant steric bulk. This can serve several purposes in rational drug design:

-

Enhanced Target Occupancy: The bulky group can promote specific hydrophobic interactions within a target's binding pocket, increasing affinity and residence time.

-

Improved Metabolic Stability: The tert-butyl group can shield the adjacent amide bond from enzymatic hydrolysis by proteases, thereby increasing the compound's in vivo half-life.

-

Modulation of Physicochemical Properties: It significantly impacts lipophilicity, which can be fine-tuned to optimize cell permeability and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

General Synthesis of N-(tert-butyl)-1H-pyrrole-2-carboxamide Derivatives

The synthesis of these derivatives typically follows a convergent and robust pathway centered on amide bond formation. The most common approach involves the coupling of a substituted 1H-pyrrole-2-carboxylic acid with tert-butylamine. The pyrrole core itself can be synthesized through various established methods, such as the Paal-Knorr or Hantzsch pyrrole synthesis, allowing for diverse substitutions at other positions of the ring.

A generalized synthetic workflow is outlined below. The choice of coupling agents is critical for achieving high yields and purity. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is frequently employed to activate the carboxylic acid and minimize side reactions.[1][7]

Caption: Generalized workflow for the synthesis of N-(tert-butyl)-1H-pyrrole-2-carboxamide derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity. The following sections detail the most significant findings in major therapeutic areas.

Antimicrobial Activity

The pyrrole-2-carboxamide core is a validated antibacterial pharmacophore.[3] Modifications, including the N-tert-butyl group and substitutions on the pyrrole ring, have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Mechanism of Action: Enzyme Inhibition A primary mechanism of antibacterial action is the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window for selective toxicity.

-

DNA Gyrase and Topoisomerase IV: Pyrrolamides, a class including pyrrole-2-carboxamides, are known inhibitors of the ATPase activity of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[3] These enzymes are critical for DNA replication, repair, and transcription. Inhibition leads to the cessation of cell division and eventual bacterial death.

-

Mycobacterial Membrane Protein Large 3 (MmpL3): In the context of Mycobacterium tuberculosis, pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of MmpL3.[8][9] MmpL3 is an essential transporter responsible for exporting mycolic acids, a crucial component of the mycobacterial cell wall.[8] Blocking this transporter disrupts cell wall integrity, leading to cell lysis.[8][9]

Quantitative Data: Antibacterial Activity

| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Mechanism/Target | Reference |

| 1-(4-Chlorobenzyl)-N-substituted-carboxamides | K. pneumoniae, E. coli, P. aeruginosa | 1.02 - 3.56 | Not Specified | [1][7] |

| Phenyl-substituted pyrrole-2-carboxamides | M. tuberculosis H37Rv | < 0.016 | MmpL3 Inhibition | [8][9] |

| 4-phenylpyrrole-2-carboxamides | Gram-negative strains | 6.05 - 6.25 | Not Specified | [7] |

| Various pyrrole-2-carboxamides | Gram-positive & Gram-negative strains | 1.05 - 12.01 | Not Specified | [2] |

Antiviral Activity

The structural versatility of the N-substituted pyrrole scaffold has been leveraged to develop potent antiviral agents. Research has shown efficacy against enveloped viruses like filoviruses and coronaviruses.

Mechanism of Action: Inhibition of Viral Entry and Replication

-

Filovirus Entry Inhibition: N-substituted pyrrole-based heterocycles have been identified as broad-spectrum inhibitors of filoviruses, including Ebola (EBOV), Sudan (SUDV), and Marburg (MARV) viruses.[10] These compounds are thought to target the viral glycoprotein (GP), which mediates entry into host cells, thereby preventing the initial stage of infection.[10]

-

SARS-CoV-2 Main Protease (Mpro) Inhibition: Carboxamide-linked pyrrole structures have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4] This enzyme is essential for processing viral polyproteins into functional units required for viral replication. Inhibition of Mpro halts the viral life cycle.[4]

Anticancer Activity

A growing body of evidence supports the potential of pyrrole-based compounds as anticancer agents. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including those exhibiting multi-drug resistance.[5][11]

Mechanism of Action: Disruption of Microtubule Dynamics The primary anticancer mechanism identified for this class of compounds is the inhibition of tubulin polymerization.[5][11]

-

Binding to Tubulin: The compounds bind to tubulin dimers, the building blocks of microtubules. Some derivatives have been shown to bind to the colchicine-binding site.[5]

-

Inhibition of Polymerization: This binding prevents the tubulin dimers from assembling into microtubules.

-

Mitotic Arrest: Microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division (mitosis). The disruption of microtubule dynamics leads to a failure in spindle formation, causing the cell cycle to arrest in the M-phase.[5]

-

Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[5][11]

Caption: Anticancer mechanism via inhibition of tubulin polymerization leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pyrrolyl benzohydrazide (C8) | A549 (Lung) | <10 µM | [12] |

| 2-aminopyrrole derivatives (EAPCs) | Breast and Lung Cancer Lines | Potent (specific values vary) | [5] |

| Pyrrole-3-carboxamides (DM-01) | A549 (Lung) | Active at 50-100 µM |

Structure-Activity Relationship (SAR) Insights

Systematic studies, particularly in the context of anti-TB agents, have provided crucial insights into the SAR of pyrrole-2-carboxamides.[8][9]

-

Amide and Pyrrole N-H Bonds: The hydrogen atoms on both the pyrrole nitrogen and the carboxamide nitrogen are often crucial for potent activity. Replacing them with methyl groups can lead to a significant loss of potency, suggesting they act as critical hydrogen bond donors in the target's active site.[8]

-

Substituents on the Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluoro-, chloro-) to the pyrrole ring generally enhances anti-TB activity.[8][9]

-

Substituents on the Carboxamide Nitrogen: Bulky, lipophilic groups (like adamantyl or difluorocyclohexyl, in addition to tert-butyl) on the carboxamide nitrogen tend to improve activity, likely by occupying a hydrophobic pocket (the S5 pocket in MmpL3).[8]

Caption: Key pharmacophoric features and SAR insights for pyrrole-2-carboxamide derivatives.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. The following are detailed methodologies for assessing the primary biological activities discussed.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Rationale: This method is the gold standard for quantitative susceptibility testing, allowing for direct comparison of the potency of different compounds. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as it is standardized for this purpose and its divalent cation concentration is controlled to ensure accurate results with certain antibiotic classes.

-

Step-by-Step Methodology:

-

Preparation of Inoculum: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

Compound Preparation: a. Prepare a stock solution of the test N-(tert-butyl)-1H-pyrrole-2-carboxamide derivative in 100% Dimethyl Sulfoxide (DMSO). b. Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls (Self-Validation): a. Positive Control: A well containing inoculum and CAMHB but no compound (to confirm bacterial growth). b. Negative Control (Sterility): A well containing uninoculated CAMHB (to confirm media sterility). c. Solvent Control: A well containing inoculum and the highest concentration of DMSO used (to ensure the solvent has no antibacterial effect). d. Reference Drug Control: A row with a known antibiotic (e.g., Ciprofloxacin, Gentamicin) to validate the assay's sensitivity.[2][7]

-

Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

-

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Rationale: This is a robust and widely used method for initial screening of anticancer compounds. It relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: a. Culture the desired cancer cell line (e.g., A549 lung cancer cells) in appropriate media (e.g., DMEM with 10% FBS).[12] b. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. c. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of the test derivative in DMSO. b. Perform serial dilutions in culture media to achieve the desired final concentrations. c. Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations.

-

Controls (Self-Validation): a. Untreated Control: Cells treated with media only (represents 100% viability). b. Solvent Control: Cells treated with the highest concentration of DMSO used in the experiment. c. Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Paclitaxel).

-

Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition and Formazan Solubilization: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 3-4 hours until purple precipitate is visible. c. Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Perspectives

N-(tert-butyl)-1H-pyrrole-2-carboxamide derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The research synthesized in this guide clearly demonstrates their potent biological activities across antimicrobial, antiviral, and anticancer domains. The well-defined mechanisms of action, such as the inhibition of MmpL3 in tuberculosis and the disruption of tubulin polymerization in cancer, provide a solid foundation for rational, target-based drug design.

The established structure-activity relationships offer clear pathways for chemical optimization. Future efforts should focus on:

-

Multiparameter Optimization: Moving beyond potency to simultaneously optimize for ADMET properties, aiming for compounds with favorable oral bioavailability and safety profiles.

-

In Vivo Efficacy: Advancing the most promising lead compounds into relevant animal models of infection and cancer to validate their in vitro activity.[9]

-

Exploration of New Targets: Given the scaffold's versatility, screening these derivatives against other therapeutic targets, such as kinases or epigenetic modulators, could uncover novel applications.

In an era of growing antimicrobial resistance and a need for more effective cancer therapies, the continued exploration of N-(tert-butyl)-1H-pyrrole-2-carboxamide derivatives is a scientifically sound and compelling endeavor for the drug discovery community.

References

-

Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

-

University of Texas Medical Branch at Galveston. (2025-08-22). N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. PMC. Available at: [Link]

-

Mane, Y. D., et al. (2017). Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Mane, Y. D. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

-

Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. Available at: [Link]

-

El-Sabbagh, O. I., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. Available at: [Link]

-

National Institutes of Health. (n.d.). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. PMC - NIH. Available at: [Link]

-

Sun, Z., et al. (2025-08-26). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

Wang, Z., et al. (2022-08-11). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]

-

Smith, K. M., et al. (1980-06-01). Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles. Synthesis (Germany). Available at: [Link]

-

Qandeel, B. M., et al. (2025-12-19). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. Available at: [Link]

-

Zykova, S. S., et al. (2023-10-09). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology. Available at: [Link]

-

Wunberg, T., et al. (2010-04-19). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Taylor & Francis Online. Available at: [Link]

-

Unknown. (n.d.). imidazole-3-cationic. Elsevier. Available at: [Link]

-

National Institutes of Health. (2010-10-21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. Available at: [Link]

-

Ma, D., et al. (n.d.). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

-

G.S.S.Shinde, et al. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

-

Frontiers Media. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. Available at: [Link]

-

MDPI. (2023-06-23). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. Available at: [Link]

-

National Institutes of Health. (n.d.). tert-butyl 1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]

-

Al-Qirim, T., et al. (2024-05-03). Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton. Semantic Scholar. Available at: [Link]

-

National Institutes of Health. (n.d.). Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 4. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines - Galembikova - Advances in Molecular Oncology [umo.abvpress.ru]

- 12. mdpi.com [mdpi.com]

Pyrrole-2-Carboxamides: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole-2-carboxamide scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its inherent structural features, including a hydrogen bond donor and acceptor capabilities, a planar aromatic system, and multiple sites for chemical modification, make it an exceptionally versatile template for drug design. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrole-2-carboxamides across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation. By delving into the causality behind experimental choices and grounding claims in robust scientific literature, this guide aims to equip researchers and drug development professionals with the critical insights necessary to navigate the chemical space of pyrrole-2-carboxamides and accelerate the discovery of novel therapeutics.

The Pyrrole-2-Carboxamide Scaffold: A Foundation for Diverse Bioactivity

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic molecules with significant pharmacological properties.[1] When functionalized with a carboxamide group at the C2 position, the resulting scaffold gains a critical pharmacophoric element capable of forming key hydrogen bond interactions with biological targets. This ability to engage in specific, directional interactions is a cornerstone of its success in medicinal chemistry. The pyrrole-2-carboxamide core is found in a wide range of compounds with activities such as antibacterial, anticancer, anti-inflammatory, and antiviral.[2][3][4][5]

The power of this scaffold lies in its synthetic tractability and the distinct influence of substituents at each position of the pyrrole ring (N1, C3, C4, and C5) and on the carboxamide nitrogen. These modifications allow for the fine-tuning of electronic properties, steric bulk, lipophilicity, and hydrogen bonding potential, thereby modulating potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for Pyrrole-2-Carboxamides

The construction of substituted pyrrole-2-carboxamides is a well-established field in synthetic organic chemistry, with several robust methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole core.

The Paal-Knorr Synthesis: A Classic and Versatile Approach

One of the most prominent methods for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7] This method's enduring appeal is due to its operational simplicity and the ready availability of the starting materials.[6]

The general mechanism begins with the nucleophilic attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration to yield the aromatic pyrrole ring.[6]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole[6]

This protocol describes a microwave-assisted Paal-Knorr cyclization for the synthesis of a tricyclic pyrrole-2-carboxamide precursor.

Materials:

-

1,4-diketone (1.0 eq)

-

Primary amine (3.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (as catalyst)

-

Microwave vial

-

Microwave reactor

-

Thin-layer chromatography (TLC) supplies

-

Ethyl acetate and water for extraction

-

Brine

-

Magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Add glacial acetic acid (40 µL) and the desired primary amine (3 equivalents) to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, after which a lower power is maintained.

-

Monitor the reaction's progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate (10 mL each).

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrrole.

Amide Bond Formation

Once the pyrrole-2-carboxylic acid core is synthesized, the final step is typically the formation of the amide bond. This is a standard transformation in organic synthesis, and a variety of coupling reagents can be employed. Common methods include the use of carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole), or the use of acyl chlorides.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of pyrrole-2-carboxamides is exquisitely sensitive to the nature and position of substituents on the scaffold. The following sections dissect the SAR at each modifiable position, drawing on examples from various therapeutic targets.

The Pyrrole Core: A Platform for Fine-Tuning Activity

The N1 position of the pyrrole ring offers a key vector for modifying the overall properties of the molecule.

-

Hydrogen Bonding: The N-H group can act as a crucial hydrogen bond donor. For instance, in a series of MmpL3 inhibitors for tuberculosis, replacing the pyrrole N-H with an N-methyl group resulted in a significant loss of activity, highlighting the importance of this hydrogen bond for target engagement.[2]

-

Steric Bulk and Lipophilicity: Attaching substituents at N1 can modulate the compound's solubility and ability to fit into a binding pocket. In some cases, larger, lipophilic groups can enhance cell permeability and lead to improved potency.

-

Bioisosteric Replacement: The pyrrole N-H can be part of a larger, fused ring system. For example, pyrrolo[2,3-b]pyridines have been explored as PDE4B inhibitors, where the fused pyridine ring alters the electronic properties and provides additional points for interaction.[3]

Substitutions at the C3 and C4 positions are less common but can be used to fine-tune the electronic nature of the pyrrole ring and to probe for additional interactions within the binding site.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, can impact the pKa of the pyrrole N-H and the overall electron density of the ring system.

-

Steric Hindrance: Bulky groups at these positions can be used to confer selectivity for a particular target by preventing binding to off-targets with smaller binding pockets.

The C5 position is frequently substituted, often with aryl or heteroaryl groups that can engage in a variety of interactions.

-

π-π Stacking and Hydrophobic Interactions: In many kinase inhibitors, a C5-aryl group occupies a hydrophobic pocket and participates in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.[3]

-

Electron-Withdrawing Substituents on Aryl Rings: For MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the C5 position of the pyrrole ring greatly improved anti-tuberculosis activity.[2]

The Carboxamide Moiety: The Directional Interaction Group

The carboxamide group is a critical pharmacophoric element, with both the carbonyl oxygen and the amide N-H participating in hydrogen bonding. The substituent on the amide nitrogen (R-group) plays a pivotal role in determining potency and selectivity.

-

Hydrogen Bonding: The amide N-H is a crucial hydrogen bond donor. In MmpL3 inhibitors, replacing this hydrogen with a methyl group led to a complete loss of activity, underscoring its essential role in binding.[2]

-

Steric Bulk and Shape Complementarity: The size and shape of the R-group on the amide nitrogen are critical for fitting into the target's binding pocket. For MmpL3 inhibitors, bulky substituents like adamantyl groups on the carboxamide dramatically improved anti-TB activity, while smaller groups led to a significant loss of potency.[2]

-

Exploring Chemical Space: A wide variety of cyclic and acyclic, aromatic and aliphatic amines can be used to generate diverse libraries of pyrrole-2-carboxamides, allowing for extensive exploration of the chemical space around the binding site.

Logical Relationship of SAR in Pyrrole-2-Carboxamides

Caption: Logical flow of SAR considerations for pyrrole-2-carboxamides.

Therapeutic Applications and SAR Case Studies

The versatility of the pyrrole-2-carboxamide scaffold has led to its exploration in a multitude of therapeutic areas. This section will delve into specific examples, highlighting the key SAR insights that have driven the development of potent and selective agents.

Antibacterial Agents: Targeting MmpL3 in Mycobacterium tuberculosis

The emergence of drug-resistant tuberculosis has created an urgent need for new antibacterial agents with novel mechanisms of action. Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter involved in mycolic acid biosynthesis and has been identified as a promising target.

A series of pyrrole-2-carboxamides were designed as MmpL3 inhibitors based on a pharmacophore model and the crystal structure of the protein.[2] The SAR studies revealed several key features for potent anti-TB activity:

-

Pyrrole Core: The N-H and amide N-H were found to be crucial for activity, likely forming hydrogen bonds within the MmpL3 binding site.[2]

-

C5-Position: The attachment of phenyl or pyridyl groups with electron-withdrawing substituents at this position significantly enhanced potency.[2]

-

Amide Substituent: Bulky, lipophilic groups on the amide nitrogen were found to be optimal. A cyclohexyl group provided good activity, but this was dramatically improved by replacing it with an adamantyl group, resulting in a more than 100-fold increase in potency.[2] In contrast, small or aromatic groups were not well-tolerated.[2]

Table 1: SAR of Pyrrole-2-Carboxamides as MmpL3 Inhibitors [2]

| Compound ID | C5-Substituent | Amide R-Group | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 1 | 2,4-dichlorophenyl | cyclohexyl | 1.7 |

| 5 | 2,4-dichlorophenyl | 2-adamantyl | <0.016 |

| 6 | 2,4-dichlorophenyl | methyl | >32 |

| 12 | 2,4-dichlorophenyl | 2-adamantyl | 3.7 (N-methylated pyrrole) |

| 13 | 2,4-dichlorophenyl | 2-adamantyl | >32 (N-methylated pyrrole and amide) |

| 18 | 4-fluorophenyl | 2-adamantyl | <0.016 |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity[8][9][10]

This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

Sterile 96-well flat-bottom plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Alamar Blue reagent

-

Tween 80 (e.g., 20% solution)

-

Test compound stock solutions (typically in DMSO)

-

Mycobacterium tuberculosis culture (e.g., H37Rv strain)

-

Positive control drug (e.g., isoniazid)

Procedure:

-

In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

-

Add the test compound to the first well of a row and perform serial dilutions across the plate. A "no drug" control well containing only DMSO should be included.

-

Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well, except for a sterile control well.

-

Seal the plate with parafilm and incubate at 37 °C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

Visually assess the results. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticancer Agents: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrrole-2-carboxamide scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[11]

This protocol outlines a general method for measuring kinase activity and inhibition, such as the ADP-Glo™ assay.

Materials:

-

Kinase of interest

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Pyrrole-2-carboxamide inhibitor

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. e. Incubate the plate at 30 °C for 60 minutes.

-

ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Anti-inflammatory Agents: COX Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Pyrrole-containing compounds, such as tolmetin and ketorolac, are established NSAIDs. More recently, novel pyrrole-2-carboxamide derivatives have been investigated as selective COX-2 inhibitors, which are sought after to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[8][9]

In a study of pyrrole carboxylic acid derivatives, it was found that small structural changes could significantly impact COX-1/COX-2 selectivity.[4] For example, compounds bearing an acetic acid group at the N1 position showed high activity against both COX-1 and COX-2.[4] Increasing the bulkiness of this acidic group tended to shift selectivity towards COX-1.[4]

Antiviral Agents

The pyrrole-2-carboxamide scaffold has also been explored for its potential as an antiviral agent, with research targeting key viral enzymes.

-

HIV Inhibitors: Pyrrole-based compounds have been investigated as inhibitors of various stages of the HIV life cycle, including viral entry and the function of enzymes like reverse transcriptase and integrase.[5]

-

HCV Inhibitors: A series of 1H-pyrazole-3-carboxamides, which are structurally related to pyrrole-2-carboxamides, were identified as inhibitors of Hepatitis C virus (HCV) replication. Their mechanism was found to be the suppression of COX-2, which is induced by HCV infection.[10]

Conclusion and Future Perspectives

The pyrrole-2-carboxamide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the rich structure-activity relationships that have been elucidated across numerous biological targets underscore its value as a privileged structure. The ability to systematically modify each position of the scaffold allows for the rational design of potent and selective inhibitors for a wide range of diseases.

Future research in this area will likely focus on several key aspects:

-

Novel Substitution Patterns: The exploration of new and diverse substituents, particularly at the less-explored C3 and C4 positions, may yield compounds with novel pharmacological profiles.

-

Multi-Target Ligands: Given the complexity of diseases like cancer and inflammation, the design of pyrrole-2-carboxamides that can modulate multiple targets simultaneously is a promising strategy.

-

Advanced Drug Delivery: The formulation of highly potent pyrrole-2-carboxamides into advanced drug delivery systems could enhance their therapeutic index by improving their pharmacokinetic properties and reducing off-target effects.

By continuing to build upon the extensive knowledge base of pyrrole-2-carboxamide SAR, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

-

Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). PubMed. [Link]

-

Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. (n.d.). In Mycobacterium tuberculosis Protocols (pp. 165-173). [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. (2021). Molecules. [Link]

-

Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). RSC Advances. [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). Zeitschrift für Naturforschung B. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). Zeitschrift für Naturforschung B. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]

-

In vitro kinase assay. (2024). protocols.io. [Link]

-

Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. (2021). Molecules. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]

-

In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. [Link]

-

Recent Advances in Heterocyclic HIV Protease Inhibitors. (2021). Molecules. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2018). Journal of Chemical Technology and Metallurgy. [Link]

-

Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase. (2018). Journal of Medicinal Chemistry. [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Sustainable Chemistry & Engineering. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]

-

Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2023). Frontiers in Chemistry. [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-Mpro inhibitors. (2022). RSC Medicinal Chemistry. [Link]

-

Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. (2025). Journal of Medicinal Chemistry. [Link]

-

1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. (2015). European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Journal of Medicinal Chemistry. [Link]

-

f). Pyrrole derivatives act as pro-inflammatory cytokines inhibitors. (2019). ResearchGate. [Link]

-

Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. (2006). Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules. [Link]

-

5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). Archiv der Pharmazie. [Link]

-

Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (2023). Molecules. [Link]

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(tert-butyl)-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Pyrrole-2-Carboxamide Scaffold

The pyrrole ring is a foundational heterocycle in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within this class, pyrrole-2-carboxamides have garnered substantial interest as versatile pharmacophores. These structures are key components in molecules targeting a range of diseases, from bacterial infections to neurological disorders.[1][2]

Recent research has highlighted the potential of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[1] This makes the scaffold a promising starting point for the development of novel anti-tuberculosis agents, a critical need in the face of rising drug resistance. The N-(tert-butyl)-1H-pyrrole-2-carboxamide molecule, with its bulky, lipophilic tert-butyl group, represents a key analogue for probing the structure-activity relationships (SAR) within this important class of compounds.